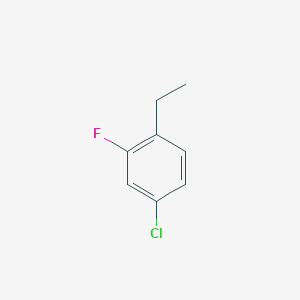

4-Chloro-1-ethyl-2-fluorobenzene

CAS No.:

Cat. No.: VC17740164

Molecular Formula: C8H8ClF

Molecular Weight: 158.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClF |

|---|---|

| Molecular Weight | 158.60 g/mol |

| IUPAC Name | 4-chloro-1-ethyl-2-fluorobenzene |

| Standard InChI | InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |

| Standard InChI Key | PHZOEQVKHPXCOH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=C(C=C1)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-1-ethyl-2-fluorobenzene, reflects its substitution pattern:

-

Chlorine at position 4

-

Fluorine at position 2

-

Ethyl group (-CH₂CH₃) at position 1

The benzene ring’s substituents create distinct electronic effects:

-

Electron-withdrawing groups (Cl, F): Reduce electron density at ortho/para positions, directing further electrophilic substitutions to meta positions .

-

Ethyl group: An electron-donating alkyl group that increases local electron density, potentially stabilizing charge interactions in reaction intermediates .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClF | |

| Molecular Weight | 158.60 g/mol | |

| CAS Number | 1369889-05-3 | |

| Boiling Point | 180–182°C (estimated) | |

| Density | 1.25 g/cm³ (estimated) |

Synthetic Methodologies

Diazotization and Halogenation

A widely applicable route for synthesizing halogenated benzenes involves diazotization of aniline derivatives followed by Sandmeyer-type reactions. For example, 1-bromo-4-chloro-2-fluorobenzene is synthesized via:

-

Diazotization: 2-Fluoro-4-chloroaniline treated with NaNO₂ and HBr at -10°C to form a diazonium salt .

-

Copper-Mediated Bromination: The diazonium salt reacts with CuBr in HBr, yielding the brominated product .

Table 2: Reaction Conditions for Diazotization

| Parameter | Value |

|---|---|

| Temperature | -10°C to 55°C |

| Catalysts | CuBr, HBr |

| Reaction Time | 20–30 minutes |

| Yield | Not reported |

Adapting this method for 4-chloro-1-ethyl-2-fluorobenzene would require substituting bromine with an ethyl group, likely through Friedel-Crafts alkylation or cross-coupling reactions.

Friedel-Crafts Alkylation

Introducing the ethyl group could involve:

-

Electrophilic Substitution: Reacting 4-chloro-2-fluorobenzene with ethyl chloride in the presence of AlCl₃.

-

Regioselectivity Challenges: The electron-withdrawing Cl and F groups deactivate the ring, necessitating harsh conditions or directing groups to achieve meta substitution .

Physicochemical Properties

Solubility and Stability

Data from structurally similar compounds (e.g., 4-chloro-2-ethyl-1-fluorobenzene) suggest:

-

Solubility: Low polarity due to halogen and alkyl groups; soluble in organic solvents like ethyl acetate and dichloromethane .

-

Storage: Stable at room temperature but sensitive to prolonged exposure to light and moisture .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 63.05 (at 10 mM) |

| Ethanol | 12.61 (at 10 mM) |

| Water | <0.1 |

Applications in Research and Industry

Pharmaceutical Intermediates

Halogenated aromatics are pivotal in drug discovery. For instance:

-

Antimicrobial Agents: Bromo- and chloro-substituted benzenes exhibit activity against MRSA and other resistant strains.

-

Kinase Inhibitors: Fluorine’s electronegativity enhances binding affinity to ATP pockets in target enzymes.

Material Science

-

Liquid Crystals: Ethyl and halogen groups improve thermal stability in display technologies .

-

Polymer Additives: Enhances flame retardancy and UV resistance in plastics.

Future Directions

Synthetic Optimization

-

Catalyst Design: Developing Pd/Cu systems for efficient C-Cl and C-F bond formation .

-

Flow Chemistry: Enhancing yield and purity through continuous reactors.

Biomedical Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume